4-Nitro-2-(4-nitropyridin-2-yl)-1-oxidopyridin-1-ium
Overview
Description
4-Nitro-2-(4-nitropyridin-2-yl)-1-oxidopyridin-1-ium is a heterocyclic compound that features a pyridine ring substituted with nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2-(4-nitropyridin-2-yl)-1-oxidopyridin-1-ium typically involves the nitration of pyridine derivatives. One common method includes the reaction of 4-nitropyridine with nitric acid under controlled conditions to introduce the nitro group at the desired position . The reaction conditions often require careful temperature control and the use of a catalyst to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for better control over reaction parameters and can handle larger quantities of reactants, leading to more efficient production .
Chemical Reactions Analysis
Types of Reactions
4-Nitro-2-(4-nitropyridin-2-yl)-1-oxidopyridin-1-ium undergoes several types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
4-Nitro-2-(4-nitropyridin-2-yl)-1-oxidopyridin-1-ium has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Nitro-2-(4-nitropyridin-2-yl)-1-oxidopyridin-1-ium involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can affect cellular processes. Additionally, the compound can interact with enzymes and proteins, altering their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4,4’-Dinitro-2,2’-bipyridine: Similar structure with two nitro groups on a bipyridine scaffold.
4-Nitropyridine N-oxide: Contains a single nitro group and an N-oxide moiety.
Uniqueness
4-Nitro-2-(4-nitropyridin-2-yl)-1-oxidopyridin-1-ium is unique due to its specific substitution pattern and the presence of both nitro and N-oxide groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-nitro-2-(4-nitropyridin-2-yl)-1-oxidopyridin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O5/c15-12-4-2-8(14(18)19)6-10(12)9-5-7(13(16)17)1-3-11-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URJOIZFTDVMRNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1[N+](=O)[O-])C2=[N+](C=CC(=C2)[N+](=O)[O-])[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402096 | |
Record name | 4-Nitro-2-(4-nitropyridin-2-yl)-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10402096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84175-12-2 | |
Record name | 4-Nitro-2-(4-nitropyridin-2-yl)-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10402096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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